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Compound of Interest

Compound Name: 2-Methylpent-2-enal

Cat. No.: B7821959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the

characterization of 2-Methylpent-2-enal (C₆H₁₀O), a valuable compound in various chemical

syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison.

Furthermore, this document outlines the detailed experimental protocols for the acquisition of

these spectra and includes logical diagrams to illustrate the relationships between different

spectroscopic techniques and the structural information they provide.

Spectroscopic Data Summary
The empirical formula for 2-Methylpent-2-enal is C₆H₁₀O, and its molecular weight is 98.14

g/mol . The spectroscopic data presented below corresponds to the (E)-isomer, which is the

more stable and common form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.4 Singlet 1H
Aldehyde proton (-

CHO)

~6.5 Triplet 1H Vinylic proton (=CH-)

~2.2 Quartet 2H
Methylene protons (-

CH₂-)

~1.8 Singlet 3H Methyl protons (-CH₃)

~1.1 Triplet 3H Methyl protons (-CH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~195 Carbonyl carbon (C=O)

~155 Vinylic carbon (=C-)

~145 Vinylic carbon (=CH-)

~25 Methylene carbon (-CH₂-)

~14 Methyl carbon (-CH₃)

~10 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1680 Strong
C=O stretch (conjugated

aldehyde)

~1640 Medium C=C stretch (alkene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular ion peak (M⁺) for 2-Methylpent-2-enal is observed at a mass-to-

charge ratio (m/z) of 98.

Key Fragmentation Peaks

m/z Relative Intensity Possible Fragment

98 Moderate [M]⁺ (Molecular Ion)

83 Moderate [M - CH₃]⁺

69 Strong [M - CHO]⁺ or [M - C₂H₅]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 2-Methylpent-2-enal is accurately weighed and dissolved in

about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
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The solution is transferred to a clean, dry 5 mm NMR tube.

The tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H and ¹³C NMR Acquisition:

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed

(¹H or ¹³C).

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

The magnetic field homogeneity is optimized through a process called shimming to obtain

sharp spectral lines.

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a

proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling.

The free induction decay (FID) signal is acquired and then Fourier transformed to produce

the frequency-domain NMR spectrum.

The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Sample Preparation and Analysis:

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small drop of liquid 2-Methylpent-2-enal is placed directly onto the surface of the ATR

crystal, ensuring complete coverage of the sampling area.

The sample spectrum is then recorded by co-adding a number of scans (typically 16 or 32)

to improve the signal-to-noise ratio.

The resulting interferogram is Fourier transformed to generate the infrared spectrum.
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The spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Injection:

A dilute solution of 2-Methylpent-2-enal is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane).

A small volume (typically 1 µL) of the solution is injected into the heated injection port of the

gas chromatograph.

Chromatographic Separation and Mass Analysis:

The sample is vaporized in the injector and carried by an inert gas (e.g., helium) onto a

capillary column.

The components of the sample are separated based on their boiling points and interactions

with the stationary phase of the column as they pass through it.

As 2-Methylpent-2-enal elutes from the column, it enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing them to ionize and fragment (Electron Ionization, EI).

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis

of 2-Methylpent-2-enal.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Information Derived from Each Technique.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylpent-2-enal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7821959#spectroscopic-data-for-2-methylpent-2-
enal-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b7821959#spectroscopic-data-for-2-methylpent-2-enal-nmr-ir-ms
https://www.benchchem.com/product/b7821959#spectroscopic-data-for-2-methylpent-2-enal-nmr-ir-ms
https://www.benchchem.com/product/b7821959#spectroscopic-data-for-2-methylpent-2-enal-nmr-ir-ms
https://www.benchchem.com/product/b7821959#spectroscopic-data-for-2-methylpent-2-enal-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7821959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7821959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

